beta-Morpholinoethylmorphine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Morpholinoethylmorphine involves the reaction of morphine with morpholine in the presence of an appropriate catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Beta-Morpholinoethylmorphine undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its oxidized forms using oxidizing agents.
Reduction: Reduction reactions can convert this compound to its reduced forms using reducing agents.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Beta-Morpholinoethylmorphine has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for studying opioid derivatives.
Biology: Researchers use this compound to study the effects of opioids on biological systems.
Medicine: It is employed in pharmacological studies to understand its antitussive and sedative effects.
Industry: this compound is used in the formulation of cough suppressants and other pharmaceutical products.
Mechanism of Action
Beta-Morpholinoethylmorphine exerts its effects by binding to opioid receptors in the central nervous system . This binding action suppresses the cough reflex by inhibiting the transmission of signals that trigger coughing . The compound primarily targets the mu-opioid receptors, which are involved in mediating its antitussive effects .
Comparison with Similar Compounds
Morphine: A natural opioid with potent analgesic properties.
Codeine: A less potent opioid used for pain relief and cough suppression.
Ethylmorphine: An opioid analgesic and antitussive agent.
Uniqueness: Beta-Morpholinoethylmorphine is unique in its ability to suppress cough without significant analgesic effects, making it suitable for use as an antitussive agent without the risk of addiction or severe side effects associated with other opioids .
Properties
Molecular Formula |
C23H30N2O4 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-methyl-9-(2-morpholin-4-ylethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C23H30N2O4/c1-24-7-6-23-16-3-4-18(26)22(23)29-21-19(5-2-15(20(21)23)14-17(16)24)28-13-10-25-8-11-27-12-9-25/h2-5,16-18,22,26H,6-14H2,1H3 |
InChI Key |
GPFAJKDEDBRFOS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(C=C4)O |
Synonyms |
7,8-didehydro-4,5 alpha-epoxy-17-methyl-3-(2-morpholinoethoxymorphinan-6 alpha-ol) homocodeine pholcodine |
Origin of Product |
United States |
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